molecular formula C28H28N6O6S4 B2684327 4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 361171-44-0

4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2684327
CAS RN: 361171-44-0
M. Wt: 672.81
InChI Key: IPTAKULZYVUQRL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. Thiazoles are known for their wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, as well as the sulfonyl and benzoyl groups. The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds with structural features similar to the queried chemical have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These analogues demonstrate significant in vivo efficacy in cancer models, highlighting their potential in cancer therapeutics R. Borzilleri et al., 2006.

Antimicrobial and Antituberculosis Activity

Derivatives containing thiazole and pyrrolidinyl groups have shown promising activity against Mycobacterium tuberculosis, suggesting their potential in addressing bacterial infections and tuberculosis. The structural modifications of these compounds aim at enhancing their efficacy and reducing cytotoxicity V. U. Jeankumar et al., 2013.

Synthesis and Biological Activity of Pyridine Derivatives

The creation of new pyridine derivatives, including those with pyrrolidinyl and sulfonyl groups, has been explored for their antibacterial and antifungal properties. These studies contribute to the development of novel antimicrobial agents N. Patel & S. N. Agravat, 2007.

Novel Optical Properties of Conducting Polymers

Research into 2,5-di(2-thienyl)pyrrole derivatives, structurally related to the queried compound, has unveiled new optical properties and applications in conducting polymers. These findings are significant for materials science and electronics Hakan Can Soyleyici et al., 2013.

Histone Deacetylase Inhibition

Compounds with pyridinyl and benzamide groups have been identified as selective inhibitors of histone deacetylases, which play a crucial role in gene expression. This research highlights the potential of these compounds in cancer therapy and epigenetic modulation Nancy Z. Zhou et al., 2008.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to have a variety of biological activities, including antitumor activity .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthesis methods for this and similar compounds .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O6S4/c35-25(19-5-9-21(10-6-19)43(37,38)33-13-1-2-14-33)31-27-29-23(17-41-27)24-18-42-28(30-24)32-26(36)20-7-11-22(12-8-20)44(39,40)34-15-3-4-16-34/h5-12,17-18H,1-4,13-16H2,(H,29,31,35)(H,30,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTAKULZYVUQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

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